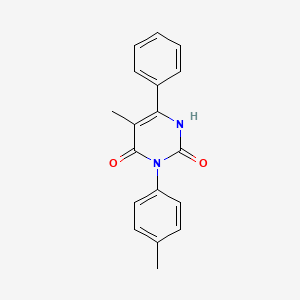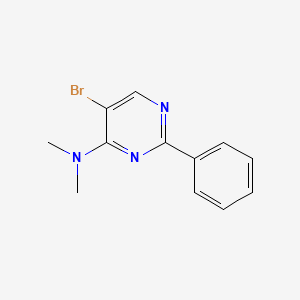
5-Bromo-N,N-dimethyl-2-phenylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N,N-dimethyl-2-phenylpyrimidin-4-amine is a chemical compound with the molecular formula C12H12BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom and a phenyl group attached to the pyrimidine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N-dimethyl-2-phenylpyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-phenylpyrimidine and bromine.
Bromination: The 2-phenylpyrimidine undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the pyrimidine ring.
Amination: The brominated intermediate is then subjected to amination using dimethylamine under suitable conditions to introduce the N,N-dimethylamino group at the 4-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 5-Bromo-N,N-dimethyl-2-phenylpyrimidin-4-amine can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.
Coupling Reactions: The phenyl group allows for various coupling reactions, such as Suzuki or Heck coupling, to introduce different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrimidines.
Oxidation Products: Oxidation can lead to the formation of N-oxides.
Reduction Products: Reduction can yield amines or other reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-N,N-dimethyl-2-phenylpyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for creating libraries of compounds for drug discovery and material science.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the bromine atom can enhance the binding affinity to certain biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They may act as inhibitors of specific enzymes or receptors involved in diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-N,N-dimethyl-2-phenylpyrimidin-4-amine depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity. The bromine atom and the dimethylamino group can enhance binding affinity and selectivity towards the target.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-phenylpyrimidine: Lacks the N,N-dimethylamino group, making it less reactive in certain substitution reactions.
2-Phenyl-4,6-dimethylpyrimidine: Lacks the bromine atom, affecting its reactivity and binding properties.
5-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and biological activity.
Uniqueness
5-Bromo-N,N-dimethyl-2-phenylpyrimidin-4-amine is unique due to the combination of the bromine atom and the N,N-dimethylamino group
Properties
CAS No. |
823796-18-5 |
|---|---|
Molecular Formula |
C12H12BrN3 |
Molecular Weight |
278.15 g/mol |
IUPAC Name |
5-bromo-N,N-dimethyl-2-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C12H12BrN3/c1-16(2)12-10(13)8-14-11(15-12)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
JJGVRCGKPKVKHW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1Br)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


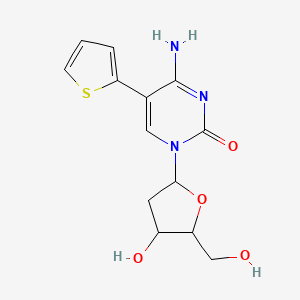
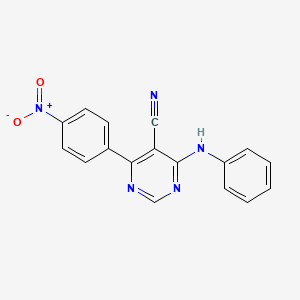
![2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile](/img/structure/B12910115.png)
![N-[3-(Furan-2-yl)propyl]-N-(3-methylphenyl)acetamide](/img/structure/B12910117.png)
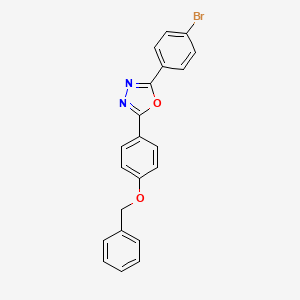
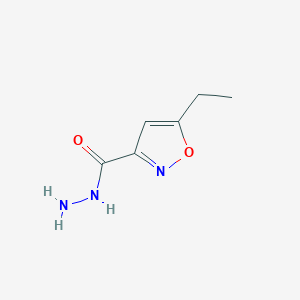
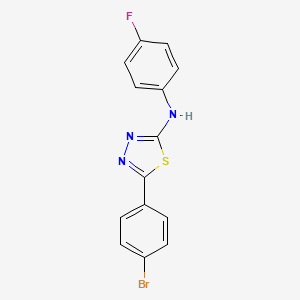

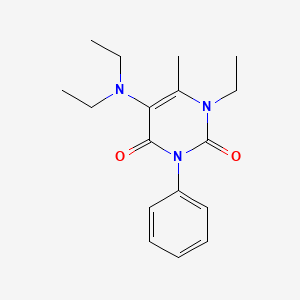
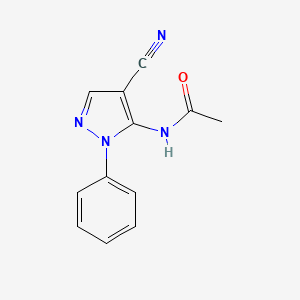
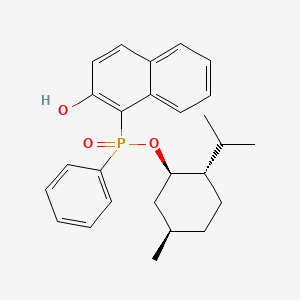
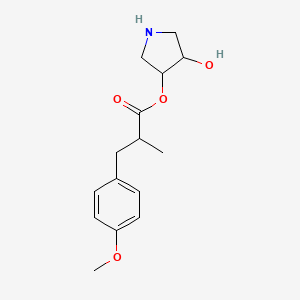
![2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine](/img/structure/B12910186.png)
